Pramiracetam has been previously approved in some eastern European countries under the brand names Pramistar, Neupramir, and Remen. It was also previously approved in the United States with orphan drug designation. Pramiracetam has been studied for the use in Alzheimer's disease and as an adjunct treatment to restore cognitive functioning post-electroconvulsive therapy in severe depression.
Pramiracetam
CAS No.: 68497-62-1
Cat. No.: VC20762978
Molecular Formula: C14H27N3O2
Molecular Weight: 269.38 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 68497-62-1 |
---|---|
Molecular Formula | C14H27N3O2 |
Molecular Weight | 269.38 g/mol |
IUPAC Name | N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide |
Standard InChI | InChI=1S/C14H27N3O2/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19/h11-12H,5-10H2,1-4H3,(H,15,18) |
Standard InChI Key | ZULJGOSFKWFVRX-UHFFFAOYSA-N |
SMILES | CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C |
Canonical SMILES | CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C |
Chemical Profile and Historical Development
Pramiracetam (N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide) is a fat-soluble nootropic belonging to the racetam class of compounds. It is also known by several other names including CI-879, Pramistar, Neupramir, and Remen . The compound was first synthesized by scientists at Parke-Davis in the late 1970s, representing a significant advancement in the development of cognitive enhancement agents .
The development history of Pramiracetam followed an interesting path through various potential applications. Initially tested for Alzheimer's disease, researchers later explored its potential for major depressive disorder when initial results showed mixed effectiveness . The compound was subsequently licensed as an orphan drug to Menarini, which continued investigating its application for dementia treatment . In 1991, Cambridge Neuroscience Inc. (CNI) acquired the license to further develop Pramiracetam, particularly focusing on its potential to restore cognitive function following stroke or traumatic brain injury .
Research findings indicate that Pramiracetam is approximately 30 times more potent than Piracetam, the original racetam compound, making it one of the most powerful members of this class . This significant potency difference highlights its potential value in therapeutic applications.
Clinical Applications and Research Findings
The research surrounding Pramiracetam has identified several significant clinical applications and demonstrated its efficacy in various cognitive domains:
Traumatic Brain Injury Recovery
One of the most compelling applications of Pramiracetam involves its use in individuals with traumatic brain injury (TBI). A placebo-controlled study evaluated the efficacy and safety of 400 mg Pramiracetam sulphate administered three times daily for treating memory and cognitive problems in males who had sustained brain injuries .
The results of this study were particularly promising, with participants showing clinically significant improvements in memory function, especially in delayed recall tasks, compared to those receiving placebo . Even more impressive was the finding that these cognitive improvements were maintained throughout an 18-month open-trial period of continued medication use .
Perhaps most notably, the benefits persisted even during a 1-month follow-up period after discontinuation of Pramiracetam, suggesting potentially lasting neuroplastic changes rather than merely temporary effects dependent on the presence of the drug .
Age-Related Cognitive Decline
Research suggests that Pramiracetam may help counteract the effects of age-related cognitive decline through multiple mechanisms . By increasing acetylcholine synthesis and improving cerebral circulation, Pramiracetam appears to address two critical factors in age-related cognitive deterioration:
-
Decreased cholinergic neurotransmission
-
Reduced cerebral blood flow
These mechanisms may explain why Pramiracetam has been prescribed in Europe for dementia and other memory-related conditions associated with aging .
Pharmacokinetics and Dosage Considerations
Bioavailability and Administration
As a fat-soluble compound, Pramiracetam's absorption and bioavailability are significantly influenced by concurrent fat intake . When taken with a quality fat source, its absorption is enhanced, which is an important consideration for dosing and administration.
Recommended Dosage
Based on existing research, the recommended dosage for Pramiracetam ranges from 250-400 mg up to three times per day . This dosing schedule appears to provide optimal cognitive benefits while minimizing potential side effects.
For maximum efficacy, it is recommended that Pramiracetam be taken with:
-
A quality fat source to enhance absorption
-
A supplemental choline source to provide precursors for acetylcholine synthesis
The addition of a choline source (such as alpha-GPC or CDP-choline) may be particularly important given Pramiracetam's enhancement of high-affinity choline uptake and its effects on the cholinergic system.
Comparative Analysis with Other Racetams
To properly contextualize Pramiracetam within the racetam family, it is valuable to compare it with the original compound, Piracetam, for which more extensive research exists.
Potency Comparison
Research findings indicate that Pramiracetam is up to 30 times more potent than Piracetam , which explains why effective doses of Pramiracetam are substantially lower than those of Piracetam. While Piracetam is often administered in doses of several grams per day, Pramiracetam typically requires only hundreds of milligrams to achieve therapeutic effects.
Mechanism Differences
Piracetam's mechanism involves modulation of cholinergic, serotonergic, noradrenergic, and glutamatergic neurotransmission, though without high receptor affinity (Ki >10μM) . Instead, Piracetam appears to work by increasing the density of postsynaptic receptors and restoring receptor function through membrane stabilization .
In contrast, Pramiracetam's mechanisms focus more specifically on high-affinity choline uptake, acetylcholine synthesis, and nitric oxide-mediated cerebral circulation improvements . This more targeted mechanism may explain its higher potency and potentially different application profile.
Clinical Application Overlap
Future Research Directions
Despite promising findings, several areas require further investigation to fully understand Pramiracetam's potential and applications:
Applications in Other Cognitive Disorders
While research has established benefits for traumatic brain injury and potential applications in age-related cognitive decline, further investigation into other conditions like ADHD, dyslexia, and various forms of dementia would be valuable.
Optimal Stacking Combinations
Research into the most effective combinations of Pramiracetam with other cognitive enhancers or neuroprotective compounds could help maximize its therapeutic potential in various applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume